molecular formula C11H18N2O B13635628 5-Amino-4-methyl-1-pentylpyridin-2(1h)-one

5-Amino-4-methyl-1-pentylpyridin-2(1h)-one

Cat. No.: B13635628
M. Wt: 194.27 g/mol
InChI Key: YTJYPMWOCCPMFK-UHFFFAOYSA-N
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Description

5-Amino-4-methyl-1-pentylpyridin-2(1h)-one is a synthetic organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound’s unique structure makes it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-methyl-1-pentylpyridin-2(1h)-one typically involves multi-step organic reactions. One common method might include the alkylation of a pyridine derivative followed by amination and subsequent functional group modifications. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as the use of high-pressure reactors and automated control systems, ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-methyl-1-pentylpyridin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, dichloromethane, water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Amino-4-methyl-1-pentylpyridin-2(1h)-one exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, modulating biochemical pathways. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyridine: A simpler pyridine derivative with different functional groups.

    5-Aminopyridine: Lacks the pentyl and methyl groups, leading to different chemical properties.

    2-Pentylpyridine: Similar alkyl chain but different functional groups.

Uniqueness

5-Amino-4-methyl-1-pentylpyridin-2(1h)-one’s unique combination of functional groups and alkyl chains makes it distinct from other pyridine derivatives

Biological Activity

5-Amino-4-methyl-1-pentylpyridin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its cytotoxicity, receptor activity, and possible therapeutic applications.

Chemical Structure and Properties

This compound belongs to the pyridine derivatives, characterized by an amino group and a methyl substituent on the pyridine ring. Its structure can be represented as follows:

C9H14N2O\text{C}_9\text{H}_{14}\text{N}_2\text{O}

This compound's unique structure contributes to its interactions with various biological targets.

Cytotoxicity

Recent studies have demonstrated that derivatives of pyridine compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 36 nM to 359 nM against different cancer types, indicating potent anti-cancer properties .

CompoundCancer Cell LineIC50 (nM)
6cNUGC36
6bMCF120-359
9HA22T58

The presence of electronegative groups such as oxygen in the structure has been linked to enhanced cytotoxicity, suggesting that modifications can further optimize these compounds for therapeutic use.

Receptor Activity

This compound may also exhibit selective agonistic activities towards human Toll-Like Receptors (TLRs). TLRs play a crucial role in the immune response, and compounds that can selectively activate these receptors are of great interest for developing vaccine adjuvants and immunotherapeutics. Research indicates that similar compounds can induce Th1 bias in immune responses by enhancing the production of cytokines like IL-12 and IFN-γ in human peripheral blood mononuclear cells (PBMCs) .

Study on Cytotoxic Effects

In a study evaluating the cytotoxic effects of various pyridine derivatives, this compound was tested against several cancer cell lines. The results indicated that modifications to the amino group significantly influenced cytotoxicity. The study found that certain substitutions led to a dramatic increase in activity against gastric cancer cell lines, highlighting the potential for this compound in targeted cancer therapies .

Immune Modulation Study

Another significant study focused on the immune-modulatory effects of related compounds. The findings demonstrated that these derivatives could enhance the production of Th1 lymphocytes and cytokines upon activation of TLR8. This suggests that this compound may serve as a candidate for developing new immunotherapeutic agents .

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

5-amino-4-methyl-1-pentylpyridin-2-one

InChI

InChI=1S/C11H18N2O/c1-3-4-5-6-13-8-10(12)9(2)7-11(13)14/h7-8H,3-6,12H2,1-2H3

InChI Key

YTJYPMWOCCPMFK-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=C(C(=CC1=O)C)N

Origin of Product

United States

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